molecular formula C14H11ClN2O3 B11529811 N-(2-chloro-4-nitrophenyl)-2-methylbenzamide

N-(2-chloro-4-nitrophenyl)-2-methylbenzamide

Cat. No.: B11529811
M. Wt: 290.70 g/mol
InChI Key: SYKICVZDFRUTGU-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-methylbenzamide is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . This compound is characterized by the presence of a benzamide group substituted with a 2-chloro-4-nitrophenyl moiety and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-chloro-4-nitrophenyl)-2-methylbenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-(2-chloro-4-nitrophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as potassium permanganate. The major products formed from these reactions include amino derivatives, substituted benzamides, and carboxylic acids .

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-(2-chloro-4-nitrophenyl)-2-methylbenzamide can be compared with other similar compounds such as:

  • 2-chloro-4-nitrophenyl N-acetyl-β-D-glucosaminide
  • N-(4-chloro-2-nitrophenyl)-4-nitrobenzamide
  • 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-11(9)14(18)16-13-7-6-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)

InChI Key

SYKICVZDFRUTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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